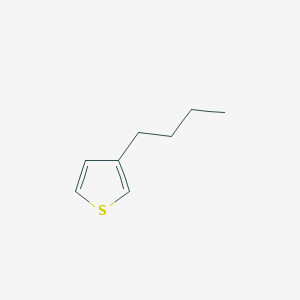

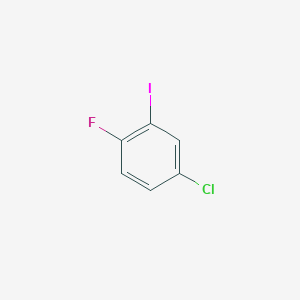

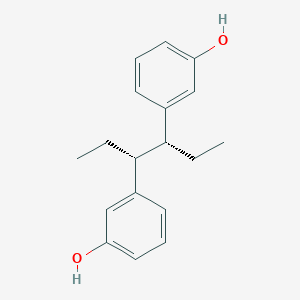

![molecular formula C7H6N2S B039445 噻吩并[3,2-b]吡啶-3-胺 CAS No. 120208-33-5](/img/structure/B39445.png)

噻吩并[3,2-b]吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Thieno[3,2-b]pyridin-3-amine derivatives involves several innovative approaches. Microwave-assisted synthesis has been utilized for the preparation of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, offering fair to good yields under optimized conditions (Ankati & Biehl, 2010). Another method described involves a two-step process yielding thieno[3,2-b]pyridine with significant overall efficiency, highlighting electrophilic substitution and lithiation as key steps (Klemm & Louris, 1984). Additionally, regioselective lithiation of 3-methylthiopyridine has been employed as a crucial step in synthesizing thieno[3,2-b]pyridine derivatives, demonstrating the versatility of this approach (Comoy, Banaszak, & Fort, 2006).

Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]pyridin-3-amine and its derivatives has been extensively studied through various analytical techniques. For instance, X-ray crystallography has provided insights into the planarity of the thieno[2,3-b]pyridine ring system and the orientation of amino and carbonyl groups relative to the heterocyclic ring system (Zhang et al., 2009).

Chemical Reactions and Properties

Chemical modifications and reactions of Thieno[3,2-b]pyridin-3-amine derivatives have been explored, revealing a variety of functionalized compounds. Notably, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters showcases the compound's versatility in undergoing reactions to produce compounds with potential antianaphylactic activity (Wagner et al., 1993).

科学研究应用

反应和生物学意义

涉及噻吩并[3,2-b]吡啶-3-胺反应的衍生物在生物应用中显示出前景。例如,4-氧代-4H-吡啶并[3',2':4,5]噻吩[3,2-d]-1,3-恶嗪与胺的反应导致形成 3-酰基氨基-噻吩并[2,3-b]吡啶-2-甲酰胺和 N-(2-羧基-噻吩并[2,3-b]吡啶-3-基)甲酰胺等物质,这些物质显示出潜力,特别是对它们的抗过敏反应 (Böhm 等,1992).

抗增殖活性

噻吩并[2,3-b]吡啶以其对多种人癌细胞系的有效抗增殖活性而闻名。旨在提高这些化合物的溶解性的同时保留其抗增殖作用的研究已经发现了具有增强的水溶性和对癌细胞生长具有有效抑制作用的噻吩并[2,3-b]吡啶 (Haverkate 等,2021).

抗过敏活性

N-(2-羧基-噻吩并[2,3-b]吡啶-3-基)甲酰胺及其衍生物,通过 3-氨基-噻吩并[2,3-b]吡啶-2-羧酸与胺的反应合成,已证明具有抗过敏活性。这突出了噻吩并[3,2-b]吡啶-3-胺衍生物在治疗过敏反应中的潜在药用应用 (Wagner 等,1993).

荧光特性

已经对取代基对噻吩并[3, 2-c]吡啶衍生物的吸收和荧光特性的影响进行了研究。这项研究对于开发具有特定光学特性的材料具有重要意义 (Chavan 等,2017).

杂环合成

噻吩并[2,3-b]吡啶-2-羧酸酯已被用于构建各种新的杂环系统。这证明了噻吩并[3,2-b]吡啶-3-胺在合成化学中的化学多功能性和实用性,特别是在创建复杂的分子结构方面 (Madkour 等,2010).

光物理和生物学研究

噻吩并[3,2-b]吡啶衍生物因其光物理特性和作为抗肿瘤化合物的潜力而受到研究。这项研究对于了解这些化合物与生物系统之间的相互作用及其潜在治疗应用至关重要 (Carvalho 等,2013).

抗肿瘤药物递送

已探索将磁性脂质体用作噻吩并[3,2-b]吡啶-7-芳基胺的抗肿瘤载体。这表明噻吩并[3,2-b]吡啶-3-胺衍生物在癌症治疗的高级药物递送系统中的应用 (Rodrigues 等,2017).

异喹啉和苯并异喹啉的合成

噻吩并[3,2-c]吡啶已通过 Ru 催化的氧化偶联合成,以伯胺为导向基团。该方法显示了噻吩并[3,2-b]吡啶-3-胺在促进复杂杂环结构合成中的作用 (Villuendas & Urriolabeitia,2013).

安全和危害

未来方向

Thieno[3,2-b]pyridin-3-amine and its derivatives have potential therapeutic applications. For instance, they have been studied as potential anti-cancer agents targeting VEGFR-2 . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .

属性

IUPAC Name |

thieno[3,2-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNILVEIBHSZAQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CS2)N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604033 |

Source

|

| Record name | Thieno[3,2-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]pyridin-3-amine | |

CAS RN |

120208-33-5 |

Source

|

| Record name | Thieno[3,2-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

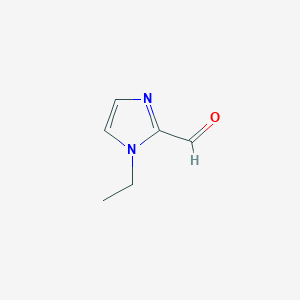

![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)

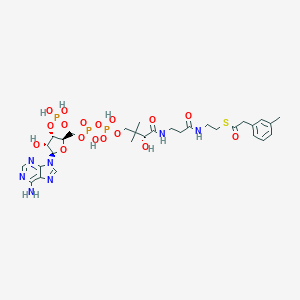

![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)

![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)